methyl 2-[4-(trifluoromethyl)phenoxy]acetate
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Overview
Description
methyl 2-[4-(trifluoromethyl)phenoxy]acetate is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to an acetic acid methyl ester moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-(trifluoromethyl)phenoxy]acetate typically involves the reaction of 4-trifluoromethylphenol with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.
Chemical Reactions Analysis
Types of Reactions
methyl 2-[4-(trifluoromethyl)phenoxy]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ester group to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in ethanol for ester hydrolysis.
Major Products Formed
Oxidation: 4-Trifluoromethylphenylacetic acid.
Reduction: 4-Trifluoromethylphenylmethanol.
Substitution: 4-Trifluoromethylphenol and acetic acid.
Scientific Research Applications
methyl 2-[4-(trifluoromethyl)phenoxy]acetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique trifluoromethyl group.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of methyl 2-[4-(trifluoromethyl)phenoxy]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
methyl 2-[4-(trifluoromethyl)phenoxy]acetate can be compared with other similar compounds, such as:
[(4-Trifluoromethylphenyl)oxy]acetic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
[(4-Trifluoromethylphenyl)oxy]propionic acid methyl ester: Contains a propionic acid moiety instead of an acetic acid moiety.
[(4-Trifluoromethylphenyl)oxy]benzoic acid methyl ester: Features a benzoic acid moiety instead of an acetic acid moiety.
The uniqueness of this compound lies in its specific combination of the trifluoromethyl group and the acetic acid methyl ester moiety, which imparts distinct chemical and biological properties .
Properties
Molecular Formula |
C10H9F3O3 |
---|---|
Molecular Weight |
234.17 g/mol |
IUPAC Name |
methyl 2-[4-(trifluoromethyl)phenoxy]acetate |
InChI |
InChI=1S/C10H9F3O3/c1-15-9(14)6-16-8-4-2-7(3-5-8)10(11,12)13/h2-5H,6H2,1H3 |
InChI Key |
DBKHEJISILVUDV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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